Ethyl 10-bromodecanoate
Overview
Description
Ethyl 10-bromodecanoate is a chemical compound with the molecular formula C12H23BrO2 . It is used for research and development purposes . It is also known as 10-bromodecanoic acid ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 10-bromodecanoate involves a multi-step reaction . The first step involves the use of thionyl chloride at 80°C for 2 hours. The second step also takes place at 80°C for 2 hours . The synthesis of Ethyl 10-bromodecanoate can also be achieved from 10-Bromodecanoic acid .Molecular Structure Analysis
The InChI code for Ethyl 10-bromodecanoate is 1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 . The InChI key is VWHLKJQERLYMNA-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 10-bromodecanoate are not mentioned in the search results, it is noted that this compound is an intermediate in the synthesis of carboxylic acid derivatives .Physical And Chemical Properties Analysis
Ethyl 10-bromodecanoate is a liquid at 20°C . It has a boiling point of 134°C at 3 mmHg . The specific gravity at 20/20 is 1.14 . The refractive index is 1.46 . The compound has a molar refractivity of 67.2±0.3 cm^3 . It has a density of 1.1±0.1 g/cm^3 .Scientific Research Applications
Chemical Synthesis and Organic Reactions : Ethyl 10-bromodecanoate and related bromo-fatty acids are often used in organic synthesis. For instance, it plays a role in the bromine atom-transfer radical addition in aqueous media, as demonstrated by Yorimitsu et al. (2001) where ethyl bromoacetate and 1-octene were treated to provide ethyl 4-bromodecanoate in good yield, highlighting the solvent effect in radical addition reactions (Yorimitsu et al., 2001).
Synthesis of Functional Molecules : Ethyl 10-bromodecanoate is also used in the synthesis of various functional molecules. Zhuang Hong and Yu Tao (2006) synthesized a new betaine-type zwitterionic compound with a long hydrophilic carbon chain from DM and 10-Bromodecanoic Acid, indicating its utility in creating complex molecular structures (Zhuang Hong & Yu Tao, 2006).
Biomedical Applications : In biomedical research, derivatives of Ethyl 10-bromodecanoate are used for various purposes. Dehshahri et al. (2009) synthesized a series of alkyl-oligoamine derivatives of polyethylenimine (PEI) using omega-bromoalkylcarboxylic acids (including 10-bromodecanoic acid) for gene transfer applications, highlighting its role in enhancing the efficiency of non-viral gene delivery vectors (Dehshahri et al., 2009).
Material Science and Nanotechnology : In the field of material science and nanotechnology, Ethyl 10-bromodecanoate is utilized in advanced applications. For instance, Liu et al. (2012) presented a methodology for targeting quantum dots to specific proteins on living cells using Ethyl 10-bromodecanoate, demonstrating its utility in sophisticated bio-imaging techniques (Liu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 10-bromodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLKJQERLYMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339972 | |
Record name | Ethyl 10-bromodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 10-bromodecanoate | |
CAS RN |
55099-31-5 | |
Record name | Ethyl 10-bromodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 10-Bromodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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